molecular formula C21H23Cl2N3O3S B10929933 1-(4-{[4-(2,6-Dichlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one

1-(4-{[4-(2,6-Dichlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one

Cat. No.: B10929933
M. Wt: 468.4 g/mol
InChI Key: MAYWYDARRGZJLK-UHFFFAOYSA-N
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Description

1-(4-{[4-(2,6-Dichlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrrolidin-2-one core, a sulfonyl group, and a piperazine ring substituted with a 2,6-dichlorobenzyl group, making it a versatile molecule for scientific research.

Preparation Methods

The synthesis of 1-(4-{[4-(2,6-Dichlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the Piperazine Intermediate: The reaction of 2,6-dichlorobenzyl chloride with piperazine under basic conditions to form 1-(2,6-dichlorobenzyl)piperazine.

    Sulfonylation: The intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Coupling with Pyrrolidin-2-one: Finally, the sulfonylated intermediate is coupled with pyrrolidin-2-one under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(4-{[4-(2,6-Dichlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.

Scientific Research Applications

1-(4-{[4-(2,6-Dichlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-{[4-(2,6-Dichlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound’s sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring may also interact with neurotransmitter receptors, affecting signal transduction pathways. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

1-(4-{[4-(2,6-Dichlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications.

Properties

Molecular Formula

C21H23Cl2N3O3S

Molecular Weight

468.4 g/mol

IUPAC Name

1-[4-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one

InChI

InChI=1S/C21H23Cl2N3O3S/c22-19-3-1-4-20(23)18(19)15-24-11-13-25(14-12-24)30(28,29)17-8-6-16(7-9-17)26-10-2-5-21(26)27/h1,3-4,6-9H,2,5,10-15H2

InChI Key

MAYWYDARRGZJLK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)CC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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